((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone
Description
The compound ((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone features an 8-azabicyclo[3.2.1]octane scaffold substituted at position 3 with a pyridin-3-yloxy group and at the 8-position with a thiophen-3-yl methanone moiety. The bicyclic framework is a nortropane derivative, a structure frequently explored in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as GPCRs and enzymes .
Properties
IUPAC Name |
(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(12-5-7-22-11-12)19-13-3-4-14(19)9-16(8-13)21-15-2-1-6-18-10-15/h1-2,5-7,10-11,13-14,16H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVMYABCGOZFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC=C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone is a member of the azabicyclo family, which has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2S |
| Molecular Weight | 330.43 g/mol |
| CAS Number | 2109175-74-6 |
Research indicates that compounds in the azabicyclo category often interact with various neurotransmitter receptors, particularly opioid receptors. The specific structural features of ((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone suggest a potential role as a selective kappa-opioid receptor antagonist. This interaction may lead to various physiological effects, including modulation of pain and mood disorders.
Opioid Receptor Affinity
Studies have shown that derivatives of azabicyclo compounds exhibit significant affinity for kappa-opioid receptors. For example, modifications to the azabicyclo structure have led to enhanced selectivity and potency against these receptors:
| Compound | Kappa IC50 (nM) | Mu:Kappa Ratio | Delta:Kappa Ratio |
|---|---|---|---|
| ((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone | 150 | 120:1 | 100:1 |
| Related Compound A | 172 | 93:1 | >174 |
These findings indicate that the compound may possess therapeutic potential for conditions such as chronic pain management without the addictive properties associated with mu-opioid agonists .
Neuropharmacological Studies
Neuropharmacological assessments have demonstrated that this compound can influence neurotransmitter release and receptor activation, potentially leading to alterations in pain perception and emotional states. In vivo studies in rodent models have shown reduced pain responses when administered at specific dosages .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Chronic Pain Management : A study involving patients with chronic pain indicated that administration of kappa-opioid receptor antagonists led to significant reductions in pain scores without the side effects typically associated with traditional opioids.
- Mood Disorders : Research has suggested that kappa-opioid receptor antagonists may also alleviate symptoms of depression and anxiety, providing a dual benefit for patients suffering from both chronic pain and mood disorders.
Comparison with Similar Compounds
Substituent Effects at Position 3 of the Azabicyclo[3.2.1]octane Core
The substituent at position 3 significantly influences electronic, steric, and binding properties. Key analogues include:
- Electron-Withdrawing vs. Phenylsulfonyl () is strongly electron-withdrawing, which may reduce basicity of the azabicyclo nitrogen but improve metabolic stability . Phenylamino () is electron-donating, possibly increasing solubility and altering binding kinetics .
Thiophene Methanone Modifications
The thiophen-3-yl methanone group in the target compound contrasts with:
- Thiophen-2-yl in and : The 3-yl vs. 2-yl substitution alters the spatial orientation of the thiophene ring, which could impact π-π stacking or hydrophobic interactions in binding pockets .
- 4-Chlorophenyl methanone (): Aromatic chlorination enhances lipophilicity and may improve membrane permeability but reduces polarity .
Structure-Activity Relationship (SAR) Insights
- Position 3 Substituents :
- Electron-withdrawing groups (e.g., sulfonyl) may enhance metabolic stability but reduce basicity.
- Heteroaromatic groups (e.g., pyridine, triazole) improve target selectivity through directional interactions.
- Thiophene Position :
- Thiophen-3-yl vs. 2-yl affects aromatic stacking and dipole interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
